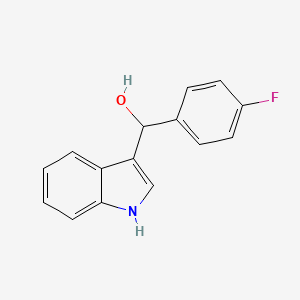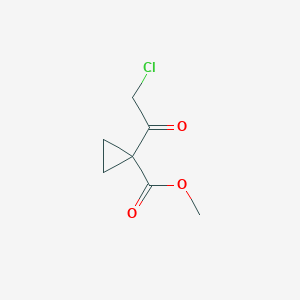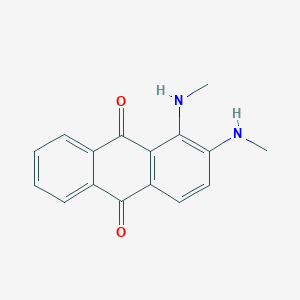
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate is a complex organic compound that features a cyclopentene ring with multiple functional groups, including trimethylsilyl ethers and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate typically involves multiple steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of trimethylsilyl groups: Trimethylsilyl ethers are often introduced via silylation reactions using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base.
Carbamate formation: The carbamate group can be introduced through the reaction of an amine with tert-butyl chloroformate (Boc-Cl).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring or the trimethylsilyl groups.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentene ring.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl groups or the carbamate group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Protecting group: The trimethylsilyl groups can act as protecting groups for hydroxyl functionalities during multi-step syntheses.
Biology and Medicine
Drug development:
Biochemical studies: Used as a probe or intermediate in biochemical research.
Industry
Material science:
Catalysis: May serve as a ligand or catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various chemical transformations. The trimethylsilyl groups can enhance the compound’s stability and reactivity in certain reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(hydroxymethyl)cyclopent-1-en-1-yl)methyl)carbamate: Similar structure but with hydroxyl groups instead of trimethylsilyl ethers.
tert-Butyl (((3S,4S)-5-oxo-3,4-bis(methoxymethyl)cyclopent-1-en-1-yl)methyl)carbamate: Similar structure but with methoxymethyl groups instead of trimethylsilyl ethers.
Uniqueness
The presence of trimethylsilyl groups in tert-Butyl (((3S,4S)-5-oxo-3,4-bis(((trimethylsilyl)oxy)methyl)cyclopent-1-en-1-yl)methyl)carbamate imparts unique properties, such as increased lipophilicity and stability, which can be advantageous in certain synthetic and industrial applications.
Eigenschaften
Molekularformel |
C19H37NO5Si2 |
|---|---|
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
tert-butyl N-[[(3S,4S)-5-oxo-3,4-bis(trimethylsilyloxymethyl)cyclopenten-1-yl]methyl]carbamate |
InChI |
InChI=1S/C19H37NO5Si2/c1-19(2,3)25-18(22)20-11-14-10-15(12-23-26(4,5)6)16(17(14)21)13-24-27(7,8)9/h10,15-16H,11-13H2,1-9H3,(H,20,22)/t15-,16-/m1/s1 |
InChI-Schlüssel |
YITCYIAKJDSOQB-HZPDHXFCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC1=C[C@@H]([C@H](C1=O)CO[Si](C)(C)C)CO[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(C(C1=O)CO[Si](C)(C)C)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



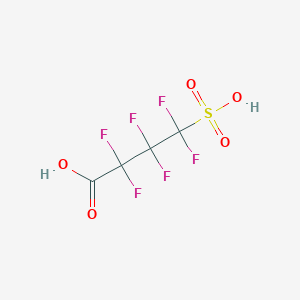
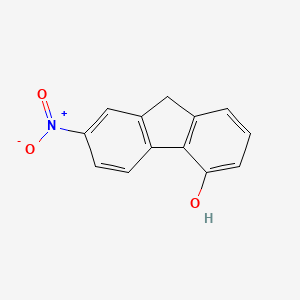
![Tert-butyl 4-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13137804.png)
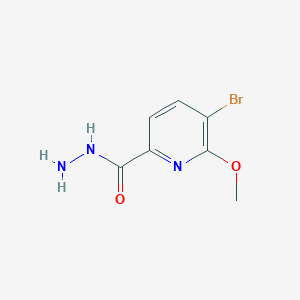
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)
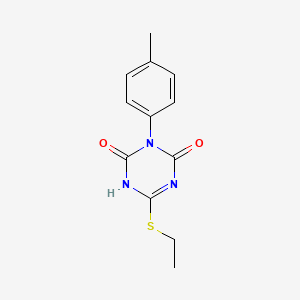
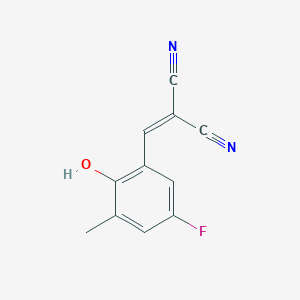
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
